molecular formula C13H12N8O4S3 B193878 Ceftezole CAS No. 26973-24-0

Ceftezole

Katalognummer: B193878
CAS-Nummer: 26973-24-0
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: DZMVCVMFETWNIU-LDYMZIIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceftezol ist ein semisynthetisches Cephalosporin-Antibiotikum der ersten Generation. Es ist bekannt für seine Fähigkeit, an Penicillin-bindende Proteine (PBPs) zu binden und diese zu inaktivieren. Diese PBPs befinden sich auf der inneren Membran der bakteriellen Zellwand. Sie sind wichtige Enzyme, die an den Endstadien der Zusammenlagerung der bakteriellen Zellwand beteiligt sind und an der Umformung der Zellwand während des Wachstums und der Teilung. Durch die Inaktivierung von PBPs stört Ceftezol die Vernetzung von Peptidoglykanketten, die für die Festigkeit und Steifigkeit der bakteriellen Zellwand notwendig sind, was zu einer Schwächung der bakteriellen Zellwand und zur Lyse der Zelle führt .

Herstellungsmethoden

Die Herstellung von Ceftezol beinhaltet verschiedene synthetische Routen und Reaktionsbedingungen. Eine Methode verwendet 1H-Tetrazolessigsäure und 2-Mercapto-1,3,4-Thiadiazol als Ausgangsmaterialien. Der Prozess beinhaltet die Katalyse von Toluolsulfonsäure oder Dicyclohexylcarbodiimid, um 1H-Tetrazol-Acet-1,3,4-Thiadiazol-2-thioester (aktiver Ester) zu erzeugen. Dieser aktive Ester wird in einem Topf mit 7-Aminocephalosporansäure unter Verwendung eines quaternären Ammoniumsalzes als Phasentransferkatalysator gekocht, um Ceftezolsäure zu synthetisieren. Das Natriumsalz wird dann regeneriert, gefolgt von Umkristallisation und Reinigung, um hochreines Ceftezolnatrium zu erhalten .

Chemische Reaktionsanalyse

Ceftezol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Boraxlösung, Hochspannung und UV-Detektionswellenlänge. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Ceftezolnatrium und andere Derivate .

Vorbereitungsmethoden

The preparation of ceftezole involves several synthetic routes and reaction conditions. One method involves using 1H-tetrazole acetic acid and 2-mercapto-1,3,4-thiadiazole as raw materials. The process includes catalyzing toluenesulfonic acid or dicyclohexylcarbodiimide to generate 1H-tetrazole-acet-1,3,4-thiadiazole-2-thioester (active ester). This active ester undergoes a process of boiling in one pot with 7-aminocephalosporanic acid to synthesize this compound acid under the action of a quaternary ammonium salt phase transfer catalyst. The sodium salt is then regenerated, followed by recrystallization and purification to obtain high-purity this compound sodium .

Analyse Chemischer Reaktionen

Ceftezole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include borax solution, high voltage, and UV detection wavelength. Major products formed from these reactions include this compound sodium and other derivatives .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Ceftezole exhibits significant antibacterial activity against a range of gram-positive and gram-negative bacteria. It has been evaluated for its effectiveness in treating infections caused by various pathogens.

In Vitro and In Vivo Studies

  • Broad-Spectrum Activity : this compound has shown comparable efficacy to cefazolin, particularly against clinical isolates of Escherichia coli and Klebsiella spp., while demonstrating superior activity to cephalothin and cephaloridine .
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound maintains bactericidal activity at concentrations above the MIC against pathogens like Staphylococcus aureus and E. coli .
  • Tissue Distribution : After administration, this compound achieves higher concentrations in tissues such as the kidneys and cerebrospinal fluid compared to other antibiotics, suggesting effective penetration in treating infections .
Bacterial Species This compound Efficacy Comparison with Other Antibiotics
Staphylococcus aureusEffectiveComparable to cefazolin
E. coliEffectiveHigher than cephalothin
Klebsiella spp.EffectiveComparable to cefazolin

Potential as an Anti-Diabetic Agent

Recent research has identified this compound as a potential α-glucosidase inhibitor, which may have implications for diabetes management.

Biomarker Expression

  • Following treatment with this compound, expression levels of key metabolic regulators such as glycogen synthase kinase-3 and peroxisome proliferator-activated receptor-γ were observed to decrease, indicating potential benefits in glycemic control .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use.

Pharmacokinetic Data

  • Serum Concentration : After intramuscular administration of 500 mg, peak serum concentrations reached approximately 24.9 μg/ml within 15 minutes, with effective levels maintained for several hours .
  • Half-Life : The half-life of this compound in serum is approximately 56 minutes, which is shorter than that of cefazolin, suggesting more frequent dosing may be necessary .

Safety Considerations

  • This compound has been associated with mild adverse reactions; however, serious adverse drug reactions are rare. A study indicated that most cases improved without severe consequences . Monitoring for potential off-label adverse effects is recommended, especially in vulnerable populations such as children .

Wirkmechanismus

Ceftezole exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, leading to the weakening of the bacterial cell wall and causing cell lysis .

Vergleich Mit ähnlichen Verbindungen

Ceftezol ist ein Cephalosporin der ersten Generation, das zur Klasse der β-Lactam-Antibiotika gehört. Ähnliche Verbindungen sind Cefazolin, Cefadroxil und Cephalexin. Ceftezol ist aufgrund seiner spezifischen Seitengruppen einzigartig, darunter (1,3,4-Thiadiazol-2-ylsulfanyl)methyl und [2-(1H-Tetrazol-1-yl)acetamido-Seitengruppen, die sich an Positionen 3 bzw. 7 befinden .

Biologische Aktivität

Ceftezole is a cephalosporin antibiotic that exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. This article explores its biological activity, including pharmacological properties, clinical efficacy, and relevant case studies.

Chemical and Pharmacological Properties

This compound is classified as a beta-lactam antibiotic, specifically within the cephalosporin group. Its chemical formula is C13H12N8O4S3C_{13}H_{12}N_{8}O_{4}S_{3} with a molecular weight of approximately 440.47 g/mol. The compound's structure includes a 1,2-thiazine ring fused to a 2-azetidinone, characteristic of cephalosporins .

PropertyValue
Molecular Weight440.47 g/mol
Chemical FormulaC₁₃H₁₂N₈O₄S₃
Water Solubility0.867 mg/mL
LogP-0.99
pKa (Strongest Acidic)2.88
Polar Surface Area156.09 Ų

This compound works by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), leading to cell lysis and death in susceptible bacteria. This mechanism is similar to other beta-lactam antibiotics, making it effective against various pathogens .

Antimicrobial Activity

This compound has demonstrated significant efficacy against a range of bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

In vitro studies have shown that this compound's antimicrobial activity is comparable to that of cefazolin and superior to cephalothin in experimental infections .

Table 2: Comparative Antimicrobial Activity

BacteriaThis compound MIC (µg/mL)Cefazolin MIC (µg/mL)Cephalothin MIC (µg/mL)
Staphylococcus aureus≤ 0.25≤ 0.5≤ 1
Escherichia coli≤ 0.5≤ 1≤ 2

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for treating infections caused by resistant organisms. A notable study compared cefmetazole (a related cephamycin) with this compound in patients with urinary tract infections (UTIs). The results indicated comparable effectiveness between the two drugs without significant adverse effects .

Case Studies

  • Case Study on Efficacy Against ESBL-Producing Bacteria :
    A multicenter observational study assessed cefmetazole's effectiveness against extended-spectrum beta-lactamase (ESBL)-producing E. coli. Results showed that cefmetazole had clinical effectiveness similar to meropenem, suggesting this compound could also be a viable option in similar cases due to its broad-spectrum activity .
  • Disulfiram-like Reaction :
    A case report highlighted a disulfiram-like reaction in a patient treated with cefmetazole after alcohol consumption. While this case does not directly involve this compound, it underscores the importance of monitoring potential interactions with alcohol among cephalosporins .

Eigenschaften

IUPAC Name

(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMVCVMFETWNIU-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41136-22-5 (hydrochloride salt)
Record name Ceftezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022771
Record name Ceftezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26973-24-0
Record name Ceftezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26973-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026973240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFTEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z86SYP11W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftezole
Reactant of Route 2
Reactant of Route 2
Ceftezole
Reactant of Route 3
Reactant of Route 3
Ceftezole
Reactant of Route 4
Ceftezole
Reactant of Route 5
Ceftezole
Reactant of Route 6
Ceftezole
Customer
Q & A

Q1: What is Ceftezole and what is its mechanism of action?

A1: this compound is a β-lactam antibiotic belonging to the cephalosporin family. Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] Specifically, this compound binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This binding disrupts the formation of the bacterial cell wall, ultimately leading to cell death. []

Q2: Which bacteria are typically susceptible to this compound?

A2: this compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria. It exhibits potent activity against Escherichia coli, Klebsiella spp. (comparable to Cefazolin and superior to Cephaloridine and Cephalothin), and Staphylococcus aureus. []

Q3: Are there any bacteria known to be intrinsically resistant to this compound?

A3: Yes, this compound shows limited efficacy against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. []

Q4: How is this compound administered, and what is its typical half-life?

A4: this compound is primarily administered intravenously or intramuscularly. [] In healthy volunteers, following a single 500 mg intramuscular dose, it reaches peak serum concentration in approximately 30 minutes and is eliminated from the bloodstream within 6 hours. [] The serum half-life is around 56 minutes, approximately half that of Cefazolin. []

Q5: How is this compound eliminated from the body?

A5: The primary route of this compound elimination is through urinary excretion. In humans, approximately 87.5% of the administered dose is recovered in the urine within 24 hours, primarily in its unchanged form. [] Biliary excretion plays a minor role, with an excretion rate of around 4.4% observed in rats. []

Q6: Does renal impairment affect this compound pharmacokinetics?

A6: Yes, impaired renal function can significantly impact this compound elimination. Studies show a direct correlation between this compound elimination rate and creatinine clearance. In patients with severely impaired renal function, the serum half-life can increase significantly, reaching up to 10.7 hours. []

Q7: Are there any known mechanisms of resistance to this compound?

A8: In Bacteroides fragilis, resistance to this compound can arise from decreased affinity for PBP 3, a crucial target for its antibacterial activity. [] Another mechanism involves the overproduction of β-lactamases, enzymes that can hydrolyze and inactivate this compound. []

Q8: What are the common adverse effects associated with this compound?

A9: Skin reactions, such as rashes, are among the commonly reported adverse effects. [] Other adverse reactions reported include gastrointestinal disturbances, such as diarrhea. [] More severe reactions like anaphylactic shock, though rare, have been reported. []

Q9: What is the chemical structure and molecular formula of this compound?

A10: this compound is chemically designated as (6R,7R)-8-oxo-7[2-(1H-tetrazol-1-yl)acetamido]-3-[(1,3,4-thiadiazol-2-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-carboxylic acid. []

Q10: What is known about the stability of this compound in various formulations?

A11: this compound sodium, a commonly used form, exists in different crystalline forms (type I and type II) with varying stability. The type I crystal form demonstrates greater stability compared to the type II. []

Q11: Have any prodrugs of this compound been developed to improve its bioavailability?

A13: Yes, researchers have synthesized and investigated prodrugs like this compound butyrolactone ester (CFZ-BL) and this compound ethoxycarbonyloxyethyl ester (CFZ-ET) to enhance oral bioavailability. [, ] These prodrugs, designed to be more lipophilic, demonstrated improved absorption and higher serum concentrations compared to this compound itself in animal models.

Q12: What are the primary factors influencing the oral bioavailability of this compound and its prodrugs?

A14: Lipophilicity plays a crucial role in the absorption and bioavailability of this compound. The prodrugs, being more lipophilic, exhibit enhanced absorption from the gastrointestinal tract. [, ] Additionally, the rate of conversion of these prodrugs to active this compound in the liver is another critical determinant of their overall bioavailability. [, ]

Q13: What types of infections are commonly treated with this compound?

A15: this compound has been clinically used to treat a range of bacterial infections, including respiratory tract infections (such as pneumonia and bronchitis), urinary tract infections, and skin infections. [, , , , ]

Q14: Have any alternative therapeutic applications for this compound been explored?

A16: Interestingly, research suggests that this compound might possess anti-diabetic properties. Studies have shown that it can act as an α-glucosidase inhibitor, potentially aiding in blood glucose regulation. [, ]

Q15: What are some future research directions regarding this compound?

A17: Given its potential anti-diabetic properties, further investigations into the efficacy and safety of this compound as an anti-diabetic agent are warranted. [, ] Additionally, research focusing on overcoming existing resistance mechanisms and developing novel formulations with improved pharmacokinetic profiles would be beneficial.

Q16: What are some important considerations regarding the clinical use of this compound?

A18: Close monitoring for potential adverse effects, particularly allergic reactions, is crucial. Dosage adjustments are necessary for patients with renal impairment to prevent drug accumulation and potential toxicity. [] The emergence and spread of antibiotic resistance are significant concerns; therefore, promoting judicious this compound use and implementing effective infection control measures are essential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.